MC-VC-PABC-Aur0101

概要

説明

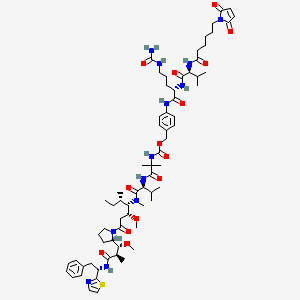

MC-VC-PABC-Aur0101は、抗体薬物複合体(ADC)用に設計された強力な抗がん剤-リンカー複合体です。 これは、オーリスタチン微小管阻害剤であるAur0101を含み、MC-VC-PABCリンカーを介して結合することで、抗腫瘍効果を高めています 。この化合物は、癌細胞を効果的に標的化して殺す能力で知られており、癌治療の貴重なツールとなっています。

準備方法

合成経路と反応条件: MC-VC-PABC-Aur0101は、オーリスタチン微小管阻害剤であるAur0101をMC-VC-PABCリンカーと連結することで合成されます。この合成には、リンカーの調製と薬剤のリンカーへの結合を含む、いくつかのステップが含まれます。 反応条件には通常、目的の生成物の形成を促進するために、有機溶媒と特定の触媒を使用することが含まれます .

工業生産方法: this compoundの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、最終製品の一貫性と有効性を維持するための厳格な品質管理措置が含まれます。 この化合物は通常、固体形で生産され、安定性を維持するために窒素雰囲気下、-20℃で保存されます .

化学反応の分析

反応の種類: MC-VC-PABC-Aur0101は、標的細胞内での活性化に不可欠なプロテアーゼ分解を含む、さまざまな化学反応を起こします 。この化合物は、全身循環において安定しているように設計されていますが、細胞内プロテアーゼによって分解可能であり、細胞毒性剤の標的化された送達を保証します。

一般的な試薬と条件: this compoundの合成に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒と、結合反応を促進する特定の触媒が含まれます。 反応条件は、最終製品の安定性と有効性を確保するために慎重に制御されます .

生成される主要な生成物: this compoundを含む反応から生成される主要な生成物は、細胞内プロテアーゼによる分解によって放出される、活性な細胞毒性剤Aur0101です。 この放出メカニズムは、細胞毒性剤が標的癌細胞に特異的に送達され、標的外効果を最小限に抑えることを保証します .

科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究への応用があります。化学においては、薬剤-リンカー複合体とその安定性を研究するためのモデル化合物として使用されます。 生物学および医学においては、標的癌療法における可能性について広く研究されており、さまざまな種類の癌を最小限の副作用で治療するための有望なアプローチを提供しています .

科学的研究の応用

MC-VC-PABC-Aur0101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying drug-linker conjugates and their stability. In biology and medicine, it is extensively researched for its potential in targeted cancer therapy, offering a promising approach to treating various types of cancer with minimal side effects .

作用機序

MC-VC-PABC-Aur0101の作用機序には、癌細胞への細胞毒性剤Aur0101の標的化された送達が含まれます。MC-VC-PABCリンカーは、細胞内プロテアーゼによって分解され、標的細胞内でAur0101を放出するように設計されています。 その後、Aur0101は微小管の形成を阻害し、癌細胞の細胞周期停止とアポトーシスを引き起こします 。この標的化されたアプローチは、細胞毒性剤が癌細胞に特異的に送達され、健康な組織への損傷を最小限に抑えることを保証します。

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、設計と有効性において独自です。類似の化合物には、モノメチルオーリスタチンE(MMAE)複合体などの、他のオーリスタチンベースのADCが含まれます。 両方の化合物はオーリスタチンを細胞毒性剤として使用しますが、this compoundは、MC-VC-PABCリンカーの特定の設計により、安定性と標的化された送達が向上しています .

類似の化合物

- モノメチルオーリスタチンE(MMAE)複合体

- モノメチルオーリスタチンF(MMAF)複合体

- 他のオーリスタチンベースのADC

This compoundは、安定性と標的化された送達を向上させる独自のリンカー設計により、癌治療の貴重なツールとなっています .

類似化合物との比較

MC-VC-PABC-Aur0101 is unique in its design and efficacy compared to other similar compounds. Similar compounds include other auristatin-based ADCs, such as monomethyl auristatin E (MMAE) conjugates. While both compounds utilize auristatin as the cytotoxic agent, this compound offers enhanced stability and targeted delivery due to the specific design of the MC-VC-PABC linker .

Similar Compounds

- Monomethyl auristatin E (MMAE) conjugates

- Monomethyl auristatin F (MMAF) conjugates

- Other auristatin-based ADCs

This compound stands out due to its unique linker design, which provides enhanced stability and targeted delivery, making it a valuable tool in cancer therapy .

特性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H100N12O14S/c1-13-43(6)58(51(92-11)39-55(84)79-36-21-25-50(79)59(93-12)44(7)60(85)74-49(63-70-34-37-95-63)38-45-22-16-14-17-23-45)78(10)64(88)57(42(4)5)76-65(89)68(8,9)77-67(91)94-40-46-27-29-47(30-28-46)72-61(86)48(24-20-33-71-66(69)90)73-62(87)56(41(2)3)75-52(81)26-18-15-19-35-80-53(82)31-32-54(80)83/h14,16-17,22-23,27-32,34,37,41-44,48-51,56-59H,13,15,18-21,24-26,33,35-36,38-40H2,1-12H3,(H,72,86)(H,73,87)(H,74,85)(H,75,81)(H,76,89)(H,77,91)(H3,69,71,90)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWRIRIGRPGBR-WUDDPNKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H100N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438849-92-3 | |

| Record name | Pelidotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438849923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELIDOTIN PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K9I5QJ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)propyl]-1-(2-phenylpyrimidin-5-yl)urea](/img/structure/B1652334.png)

![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)

![tert-butyl 4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1652344.png)

![N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate](/img/structure/B1652346.png)

![Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B1652354.png)

![3-[2-(1-Ethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B1652355.png)

![2-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B1652356.png)